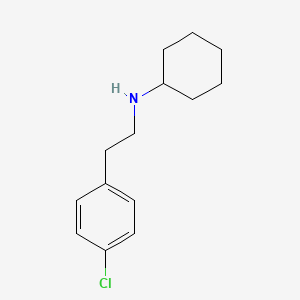![molecular formula C21H23NO B1385411 N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine CAS No. 1040683-99-5](/img/structure/B1385411.png)
N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine
Vue d'ensemble
Description
N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine, also known as IPEN, is a small molecule that has been studied for its potential applications in both scientific research and drug development. IPEN has been used in a variety of research applications and is gaining attention due to its biochemical and physiological effects.
Applications De Recherche Scientifique
Oxidation Reactions and Environmental Implications
Naphthalene derivatives, such as N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine, have been explored in oxidation reactions. For instance, naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 has been studied for its ability to oxidize various compounds, including toluene and ethylbenzene, to their respective alcohol and aldehyde derivatives (Lee & Gibson, 1996). This research has implications for environmental remediation and the degradation of pollutants.
Synthesis and Medicinal Applications
Research into naphthalene derivatives also includes the synthesis of novel compounds with potential medicinal applications. For instance, a study synthesized 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives and evaluated their anti-Parkinson's activity, revealing significant effects in models of Parkinson's disease (Gomathy et al., 2012).
Photophysical Properties and Organic Electronics
The study of naphthalene diimide (NDI) derivatives, including those related to N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine, has demonstrated their utility in organic electronics. These derivatives exhibit unique photophysical and electronic properties, making them candidates for use as semiconductor materials in devices like organic field-effect transistors (Kumari et al., 2020).
Molecular Docking and Anticancer Research
In anticancer research, derivatives of naphthalene, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been synthesized and evaluated for their efficacy against cancer. In silico modeling studies targeting the VEGFr receptor have confirmed the anticancer activity of such compounds (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-[2-(2-propan-2-ylphenoxy)ethyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-16(2)18-10-5-6-13-21(18)23-15-14-22-20-12-7-9-17-8-3-4-11-19(17)20/h3-13,16,22H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKTMWZBRPXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)
![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)


![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)

![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)